molecular formula C19H15N5O3 B12200944 7,8-dimethyl-4-oxo-N-[4-(2H-tetrazol-2-yl)phenyl]-4H-chromene-2-carboxamide

7,8-dimethyl-4-oxo-N-[4-(2H-tetrazol-2-yl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B12200944
M. Wt: 361.4 g/mol
InChI Key: DSKNXEXAYSBLQY-UHFFFAOYSA-N
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Description

7,8-dimethyl-4-oxo-N-[4-(2H-tetrazol-2-yl)phenyl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a tetrazole ring, which is known for its stability and bioisosteric properties, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-4-oxo-N-[4-(2H-tetrazol-2-yl)phenyl]-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction between an azide and a nitrile group.

    Final Coupling: The final step involves coupling the tetrazole-containing moiety with the chromene core using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

7,8-dimethyl-4-oxo-N-[4-(2H-tetrazol-2-yl)phenyl]-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its bioisosteric properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-4-oxo-N-[4-(2H-tetrazol-2-yl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7,8-dimethyl-4-oxo-N-phenyl-4H-chromene-2-carboxamide: Lacks the tetrazole ring, which may reduce its bioisosteric properties.

    4-oxo-N-[4-(2H-tetrazol-2-yl)phenyl]-4H-chromene-2-carboxamide: Lacks the methyl groups, potentially affecting its reactivity and biological activity.

    7,8-dimethyl-4-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]-4H-chromene-2-carboxamide: Isomer of the original compound with the tetrazole ring in a different position, which may alter its binding properties and biological effects.

Uniqueness

The presence of both the tetrazole ring and the chromene core in 7,8-dimethyl-4-oxo-N-[4-(2H-tetrazol-2-yl)phenyl]-4H-chromene-2-carboxamide makes it unique. The tetrazole ring provides stability and bioisosteric properties, while the chromene core contributes to its diverse biological activities. This combination enhances its potential as a therapeutic agent and a valuable tool in scientific research.

Properties

Molecular Formula

C19H15N5O3

Molecular Weight

361.4 g/mol

IUPAC Name

7,8-dimethyl-4-oxo-N-[4-(tetrazol-2-yl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C19H15N5O3/c1-11-3-8-15-16(25)9-17(27-18(15)12(11)2)19(26)22-13-4-6-14(7-5-13)24-21-10-20-23-24/h3-10H,1-2H3,(H,22,26)

InChI Key

DSKNXEXAYSBLQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)N4N=CN=N4)C

Origin of Product

United States

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